N-Me-D-Thr-OH.HCl
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Overview
Description
N-Methyl-D-threonine hydrochloride is a chemical compound with the molecular formula C5H11NO3. It is a derivative of the amino acid threonine, where the amino group is methylated. This compound is often used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-D-threonine hydrochloride can be synthesized through the methylation of D-threonine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic solution at a controlled temperature to ensure the selective methylation of the amino group.
Industrial Production Methods
Industrial production of N-Methyl-D-threonine hydrochloride involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and concentration of reactants. The final product is purified through crystallization or chromatography techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-threonine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form N-methyl-D-threoninol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: N-Methyl-D-threonine ketone or aldehyde.
Reduction: N-Methyl-D-threoninol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Methyl-D-threonine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in protein structure and function, particularly in the context of N-methylated peptides.
Medicine: Investigated for its potential therapeutic applications, including its use in drug design and development.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-D-threonine hydrochloride involves its incorporation into peptides and proteins. The methylation of the amino group increases the compound’s conformational rigidity, membrane permeability, and resistance to proteolysis. These properties make it a valuable component in the design of stable and bioactive peptides.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-L-threonine hydrochloride
- N-Methyl-D-serine hydrochloride
- N-Methyl-D-alanine hydrochloride
Uniqueness
N-Methyl-D-threonine hydrochloride is unique due to its specific stereochemistry and the presence of both a methylated amino group and a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C5H12ClNO3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-2-(methylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6-2)5(8)9;/h3-4,6-7H,1-2H3,(H,8,9);1H/t3-,4-;/m1./s1 |
InChI Key |
UWKHRQZXUDAOKR-VKKIDBQXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC)O.Cl |
Canonical SMILES |
CC(C(C(=O)O)NC)O.Cl |
Origin of Product |
United States |
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